molecular formula C20H29NO4S B2747302 N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 445473-51-8

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No. B2747302
CAS RN: 445473-51-8
M. Wt: 379.52
InChI Key: FCNGGRNEUJAUMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantyl and homoadamantyl-substituted compounds is frequently achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The rearrangement of adamantylmethyl and 3-homoadamantyl groups provides entry to both 3-homoadamantyl and 1-homoadamantyl-substituted hydroxy acids .


Molecular Structure Analysis

The molecular structure of “N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide” is unique and contributes to its potential applications in various scientific research. The adamantyl group is a bulky, rigid moiety that can influence the properties of the molecule .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Scientific Research Applications

Reductions with Lithium in Amines

  • The study by Garst et al. (2000) discusses reductions of several compounds with lithium, including 1-adamantane-p-toluenesulfonamide, which is closely related to the compound . This research highlights the application in debenzylation processes and offers insights into the reactivity of adamantane derivatives under specific conditions (Garst et al., 2000).

Host-Guest Chemistry

  • Ogoshi et al. (2008) investigated para-bridged pillar[5]arenes and their interaction with adamantyl derivatives. This research provides insights into the molecular recognition and binding properties of adamantyl groups in host-guest chemistry (Ogoshi et al., 2008).

Polymer Chemistry

  • A study by Hori et al. (2011) on Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) showcases the use of adamantane derivatives in polymer chemistry, indicating their potential in material science and engineering (Hori et al., 2011).

Electrosynthesis and Characterization

  • Moustafid et al. (1991) researched the electrosynthesis of polymers using adamantyl derivatives, highlighting their potential in creating new materials with specific electrical properties (Moustafid et al., 1991).

Chemical Synthesis and Characterization

  • Several studies, such as those by Catsoulacos and Camoutsis (1976, 1971), focus on the synthesis of various benzothiazepine derivatives and benzothiazinones using adamantyl and similar sulfonamide structures. These works contribute to the understanding of the synthetic versatility and applications of these compounds in chemical synthesis (Catsoulacos & Camoutsis, 1976; Catsoulacos, 1971).

Computational Chemistry

  • Murthy et al. (2018) conducted a detailed computational study on a sulfonamide molecule, providing insights into the structural and electronic properties of such compounds, which could be extrapolated to similar adamantyl derivatives (Murthy et al., 2018).

properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-24-18-4-3-17(10-19(18)25-2)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNGGRNEUJAUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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